Cas no 2246872-22-8 (1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid)

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid 化学的及び物理的性質
名前と識別子
-
- Boronic acid, B-[1-methyl-3-(1-methylethyl)-1H-pyrazol-4-yl]-
- 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid
-
- インチ: 1S/C7H13BN2O2/c1-5(2)7-6(8(11)12)4-10(3)9-7/h4-5,11-12H,1-3H3
- InChIKey: SVLXAIHLUHTMEU-UHFFFAOYSA-N
- ほほえんだ: B(C1=CN(C)N=C1C(C)C)(O)O
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-152048-0.5g |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 0.5g |
$905.0 | 2023-06-05 | ||
Enamine | EN300-152048-2.5g |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 2.5g |
$1848.0 | 2023-06-05 | ||
Enamine | EN300-152048-0.05g |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 0.05g |
$792.0 | 2023-06-05 | ||
Enamine | EN300-152048-250mg |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 250mg |
$855.0 | 2023-09-26 | ||
Enamine | EN300-152048-50mg |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 50mg |
$780.0 | 2023-09-26 | ||
Enamine | EN300-152048-0.1g |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 0.1g |
$829.0 | 2023-06-05 | ||
Enamine | EN300-152048-0.25g |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 0.25g |
$867.0 | 2023-06-05 | ||
Enamine | EN300-152048-1.0g |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 1g |
$943.0 | 2023-06-05 | ||
Enamine | EN300-152048-5.0g |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 5g |
$2732.0 | 2023-06-05 | ||
Enamine | EN300-152048-100mg |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 100mg |
$817.0 | 2023-09-26 |
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid 関連文献
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acidに関する追加情報
Recent Advances in the Application of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic Acid (CAS: 2246872-22-8) in Chemical Biology and Pharmaceutical Research
The compound 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid (CAS: 2246872-22-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, medicinal chemistry, and bioconjugation. This boronic acid derivative serves as a critical building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its unique structural features, including the pyrazole ring and boronic acid moiety, enable it to participate in diverse chemical reactions, such as Suzuki-Miyaura cross-coupling, which is pivotal for constructing complex molecular architectures.
Recent studies have highlighted the role of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid in the design of covalent inhibitors targeting specific enzymes. For instance, researchers have utilized this compound to develop inhibitors for Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR), both of which are implicated in various cancers. The boronic acid group facilitates reversible covalent binding with active-site serine or threonine residues, enhancing inhibitor potency and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity against BTK, with improved pharmacokinetic profiles compared to traditional non-covalent inhibitors.
In addition to its applications in covalent inhibition, 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid has been employed in the synthesis of boron-containing drugs, which are increasingly recognized for their therapeutic potential. Boron's ability to form stable adducts with biological targets, such as proteases and oxidases, has led to the development of novel therapeutics for conditions ranging from inflammatory diseases to bacterial infections. A recent preclinical study showcased the compound's utility in creating boron-based antibiotics that target bacterial cell wall synthesis, offering a promising avenue to combat antibiotic resistance.
Furthermore, the compound's compatibility with bioorthogonal chemistry has expanded its use in bioconjugation and targeted drug delivery. Researchers have functionalized nanoparticles and antibodies with 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid to achieve site-specific modifications, enabling precise therapeutic interventions. A 2024 report in Angewandte Chemie detailed its application in constructing antibody-drug conjugates (ADCs) with enhanced stability and efficacy, underscoring its potential in next-generation cancer therapies.
Despite these advancements, challenges remain in optimizing the compound's bioavailability and minimizing off-target effects. Ongoing research aims to address these limitations through structural modifications and advanced formulation strategies. For example, a collaborative study between academic and industrial researchers is exploring the incorporation of this boronic acid derivative into polymeric micelles to improve its solubility and tumor-targeting capabilities. Such innovations are expected to further solidify its role in modern drug development.
In conclusion, 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid (CAS: 2246872-22-8) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications span from covalent inhibitor design to bioconjugation, offering numerous opportunities for therapeutic innovation. As research continues to unravel its full potential, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing precision medicine.
2246872-22-8 (1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid) 関連製品
- 2227890-41-5((1S)-3-amino-1-(3-bromophenyl)propan-1-ol)
- 1250692-66-0(2-1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 591226-55-0(N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide)
- 1649427-16-6(1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea)
- 1009269-51-5(N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide)
- 1353958-98-1(tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate)
- 2171876-83-6(2-cyclopropyl-1,3thiazolo5,4-cpyridin-7-amine)
- 2101199-81-7(4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol)
- 2189497-37-6(3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid)
- 2034228-27-6(1-(3,4-dimethoxyphenyl)methyl-3-{1-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethyl}urea)



